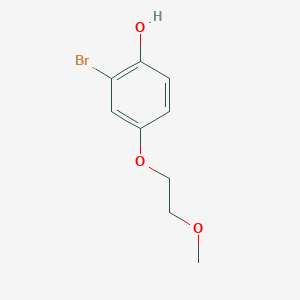

2-Bromo-4-(2-methoxyethoxy)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-(2-methoxyethoxy)phenol is an organic compound with the molecular formula C9H11BrO3. It is a brown liquid with a molecular weight of 247.09 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Wirkmechanismus

Mode of Action

It is known that brominated phenols can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding . The presence of the bromine atom and the methoxyethoxy group may influence the compound’s interaction with its targets, potentially altering their function or activity .

Biochemical Pathways

Brominated phenols can potentially disrupt various cellular processes, including signal transduction, enzyme activity, and membrane integrity . The compound’s impact on these pathways and their downstream effects would depend on its specific targets and mode of action.

Pharmacokinetics

These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its targets. Factors such as the compound’s chemical structure, solubility, stability, and the presence of transport proteins can affect its ADME properties .

Result of Action

Depending on its targets and mode of action, the compound could potentially alter cellular functions, induce or inhibit specific responses, or disrupt normal biochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(2-methoxyethoxy)phenol . Factors such as temperature, pH, presence of other compounds, and the specific biological environment can affect the compound’s stability, its interaction with targets, and its overall effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol typically involves the bromination of 4-(2-methoxyethoxy)phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic compounds.

Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(2-methoxyethoxy)phenol is used in various scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-methylphenol: Similar in structure but with a methyl group instead of the methoxyethoxy group.

4-Bromo-2-methoxyphenol: Similar but with the bromine and methoxy groups in different positions.

Uniqueness

2-Bromo-4-(2-methoxyethoxy)phenol is unique due to the presence of the methoxyethoxy group, which imparts different chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

2-Bromo-4-(2-methoxyethoxy)phenol is an organic compound characterized by its unique structure, which includes a bromine atom and a methoxyethoxy group attached to a phenolic ring. This compound has garnered interest in various fields including medicinal chemistry, due to its potential biological activities and applications as a synthetic intermediate.

The chemical formula for this compound is C11H15BrO3. The presence of the bromine atom enhances its reactivity, particularly in electrophilic aromatic substitution reactions, while the methoxyethoxy group influences its solubility and interaction with biological molecules.

Mode of Action : The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen bonding : The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors.

- Halogen bonding : The bromine atom can enhance binding affinity and specificity towards certain biological targets.

Biochemical Pathways : The compound may disrupt cellular processes such as:

- Signal transduction pathways

- Enzyme activity modulation

- Membrane integrity maintenance.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure, which affects:

- Absorption : The methoxyethoxy group may enhance solubility, facilitating absorption.

- Distribution : Its lipophilicity could influence how it distributes within biological systems.

- Metabolism : Potential metabolic pathways include oxidation to form quinones and reduction to yield various phenolic derivatives.

- Excretion : The compound's stability and solubility will determine its excretion rates.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific data on this compound is limited.

- Cytotoxicity : Investigations into cytotoxic effects on cancer cell lines are ongoing, with initial findings indicating possible inhibitory effects on cell proliferation.

- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit certain enzymes involved in metabolic pathways.

Comparison with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at position 2, methoxyethoxy group | Enhanced solubility and potential bioactivity |

| 2-Bromo-4-methylphenol | Bromine at position 2, methyl group | Less sterically hindered compared to methoxyethyl |

| 4-(2-Methoxyethyl)phenol | Methoxyethyl group only | Different functional group effects |

| 2,4-Dibromophenol | Two bromine substituents | Examines effects of multiple halogenations |

The unique combination of halogenation and ether functionalization in this compound may confer distinct chemical properties and biological activities compared to these similar compounds .

Eigenschaften

IUPAC Name |

2-bromo-4-(2-methoxyethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQDBWKQGYANFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536436 |

Source

|

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52076-14-9 |

Source

|

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.